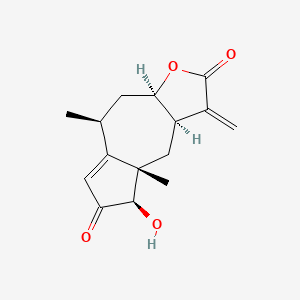

1-Dehydroperuvinine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(3aR,5S,8R,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,8,9,9a-hexahydroazuleno[6,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O4/c1-7-4-12-9(8(2)14(18)19-12)6-15(3)10(7)5-11(16)13(15)17/h5,7,9,12-13,17H,2,4,6H2,1,3H3/t7-,9+,12+,13-,15-/m0/s1 |

InChI Key |

DYBGVZNCIXACSP-XZOKFZFXSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](C[C@]3(C1=CC(=O)[C@@H]3O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1=CC(=O)C3O)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Contextualization Within Natural Product Chemistry and Pseudoguaianolide Classification

1-Dehydroperuvinine belongs to the extensive class of natural products known as sesquiterpene lactones. These C15 terpenoids are characterized by a lactone ring and are widely distributed in the plant kingdom, particularly within the Asteraceae family. More specifically, this compound is classified as a pseudoguaianolide (B12085752). unito.it This subclass is distinguished by a bicyclic carbon skeleton composed of fused five- and seven-membered rings.

The structural hallmark of pseudoguaianolides, including this compound, is the hydroazulene core. These compounds exhibit considerable stereochemical diversity, which contributes to their wide range of biological activities. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, often underpins their bioactivity.

Table 1: Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| CAS Number | 100664-39-9 |

| Compound Class | Sesquiterpene Lactone |

| Sub-class | Pseudoguaianolide |

Historical Overview of Initial Academic Investigations

The first academic exploration of 1-Dehydroperuvinine dates back to 1987, with the work of Jakupovic and his team. nih.gov Their research, published in Planta Medica, focused on the phytochemical investigation of Ambrosia maritima L., a plant belonging to the Asteraceae family. nih.gov

In their study, Jakupovic and colleagues isolated and characterized a series of new pseudoguaianolides from the aerial parts of this plant, among which was this compound. The structure of this novel compound was elucidated using high-field ¹H-NMR spectroscopy, a powerful analytical technique for determining the intricate stereochemistry of complex natural products. nih.gov This initial report laid the groundwork for future investigations into the chemistry and potential applications of this compound.

Significance of 1 Dehydroperuvinine in Contemporary Organic and Bioorganic Research

Botanical Sources and Phytochemical Screening Techniques

The identification of this compound in the plant kingdom is the result of targeted phytochemical investigations. These studies analyze plant tissues to create a profile of their chemical constituents, leading to the discovery of novel compounds.

Scientific studies have successfully isolated this compound from plants belonging to the Parthenium genus. Specifically, examinations of four populations of Parthenium tomentosum var. tomentosum led to the identification of this compound. researchgate.netlookchem.com It was isolated alongside other known sesquiterpene lactones, such as ivalbatine, acetyl ivalbatine, parthomentine, incanine, and ligulatine C, as well as other new pseudoguaianolides. researchgate.netresearchgate.net The structural determination of these compounds was accomplished through chemical and spectroscopic methods. researchgate.netlookchem.com

In contrast, extensive phytochemical studies on the leaves of Psychotria viridis, a plant from the Rubiaceae family, have identified numerous chemical constituents, including indole (B1671886) alkaloids like N,N-dimethyltryptamine (DMT), triterpenes, and various steroids. ufmg.br However, based on the available scientific literature, this compound has not been reported as a constituent of Psychotria viridis. ufmg.brherbalistics.com.auwikipedia.orgkew.org

Table 1: Botanical Sources Investigated for this compound

| Plant Species | Genus | Family | Findings on this compound | Citation |

| Parthenium tomentosum | Parthenium | Asteraceae | Isolated and identified as a natural constituent. | researchgate.netlookchem.comresearchgate.net |

| Psychotria viridis | Psychotria | Rubiaceae | Not identified in phytochemical analyses. | ufmg.br |

The process of isolating natural products begins with the collection of plant material, followed by extraction procedures designed to separate the desired compounds from the plant matrix.

Solvent extraction, or liquid-liquid extraction, is a primary method used to isolate compounds from natural sources. vinanhatrang.com This technique operates on the principle of differential solubility, where a target compound has a higher affinity for one solvent over another. vinanhatrang.comchromatographyonline.com The process involves preparing a solution from the plant material and mixing it with a selected immiscible solvent. vinanhatrang.comyoutube.com The compound of interest moves from the initial solution into the extraction solvent, which can then be separated and processed to recover the pure compound. vinanhatrang.com The choice of solvent is critical and depends on the polarity and solubility of the target molecule. chromatographyonline.com For instance, a common approach in natural product chemistry involves the sequential use of solvents with increasing polarity to fractionate the extract. thermofisher.com

To improve efficiency and reduce solvent consumption, advanced extraction technologies are often employed. Accelerated Solvent Extraction (ASE) is one such technique that combines extraction and purification into a single step. thermofisher.com This method can use adsorbents packed into the extraction cell to selectively remove interferences, such as lipids, during the extraction process. thermofisher.com The system's flow-through design and solvent controller also permit the automated sequential use of different solvents, allowing for the fractionation of compounds based on polarity. thermofisher.com For example, a nonpolar solvent might first be used to remove triglycerides, followed by a more polar solvent mixture to isolate polar lipids. thermofisher.com

Methodologies for Plant Material Collection and Extraction

Chromatographic and Separation Research for Isolation

Following initial extraction, chromatography is essential for the purification of individual compounds from the complex extract. journalagent.com This biophysical technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. journalagent.com

Preparative chromatography is used to isolate larger quantities of a purified substance for further analysis. Common laboratory techniques include Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC). bnmv.ac.inijpsjournal.com

Column Chromatography: This is a frequently used method for purifying biomolecules. journalagent.com The crude extract is applied to the top of a column packed with a stationary phase (like silica (B1680970) gel or alumina), and a mobile phase (solvent) is passed through it. journalagent.com Components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. journalagent.com

Flash Chromatography: This is a variation of column chromatography that uses pressure to speed up the flow of the mobile phase, significantly reducing the separation time.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique based on the principles of adsorption or partition chromatography. ijpsjournal.com A sample is injected onto a column, and different components pass through at varying rates due to their interaction with the stationary and mobile phases. ijpsjournal.commyadlm.org Preparative HPLC can be used to isolate pure compounds from a complex mixture with high resolution. nih.gov The choice of stationary phase and mobile phase composition is critical for achieving effective separation. nih.gov

Table 2: Overview of Isolation and Purification Techniques

| Technique | Principle of Separation | Role in Isolation of this compound | Citation |

| Solvent Extraction | Differential solubility in immiscible liquids. | Initial removal of compounds from plant material. | vinanhatrang.comchromatographyonline.com |

| Column Chromatography | Differential affinity for stationary and mobile phases. | Separation of crude extract into fractions. | journalagent.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between phases. | Final purification of the compound from complex fractions. | ijpsjournal.commyadlm.org |

Total Synthesis Strategies and Methodological Innovations

The total synthesis of Aspidosperma alkaloids is a testament to the creativity and precision of synthetic chemists. nih.gov These endeavors are not merely about reaching the target molecule but also about developing new reactions and strategies that push the boundaries of the field. scripps.edu The intricate, densely fused polycyclic structures of these alkaloids have spurred the development of numerous innovative synthetic routes. acs.org

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for complex molecules like this compound. chemrxiv.org This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For Aspidosperma alkaloids, a common strategy involves the disconnection of the pentacyclic core to reveal key intermediates.

A frequent retrosynthetic approach for the aspidospermidine (B1197254) framework, which is structurally analogous to this compound, involves targeting a tetracyclic hydrocarbazole core. researchgate.net This key intermediate can then be further elaborated to construct the final piperidine (B6355638) ring (E-ring). For instance, a plausible retrosynthesis for a this compound precursor could start by disconnecting the C-D ring system, leading back to a functionalized indole derivative.

One notable strategy in the synthesis of aspidospermidine involves a key tricyclic endo-enone intermediate. acs.org This intermediate is designed to facilitate the construction of the D and E rings through a sequence of reactions including an N-deprotection, aza-Michael addition, and intramolecular enolate alkylation. acs.org The synthesis of this crucial enone can be achieved from a tryptamine (B22526) derivative and an appropriate allyl cation precursor. acs.org Another powerful approach utilizes a Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamide to construct a tetracyclic 1H-pyrrolo[2,3-d]carbazole intermediate, which serves as a versatile platform for divergent syntheses. chemrxiv.org

Table 1: Key Intermediates in Aspidosperma Alkaloid Synthesis

| Intermediate | Synthetic Utility | Reference |

| Tricyclic endo-enone | Precursor for D/E ring formation via aza-Michael addition and enolate alkylation. | acs.org |

| 1H-pyrrolo[2,3-d]carbazole | Common tetracyclic core for divergent synthesis of various Aspidosperma alkaloids. | chemrxiv.org |

| 20-oxoaspidospermidine framework | Advanced pentacyclic intermediate for accessing various dihydroindole Aspidosperma alkaloids. | nih.gov |

Stereoselective and Enantioselective Synthetic Routes

Controlling the stereochemistry of the multiple contiguous stereocenters in the Aspidosperma skeleton is a critical challenge. Modern synthetic methods offer powerful solutions for achieving high levels of stereoselectivity and enantioselectivity. rsc.org

A landmark achievement in this area is the enantioselective total synthesis of (−)-aspidospermidine, where the key stereocenter was established using a palladium-catalyzed enantioselective allylic substitution. nih.govresearchgate.net This stereo-defining step set the stage for a fully diastereoselective sequence to construct the remaining stereocenters of the natural product. nih.govresearchgate.net The use of chiral ligands in transition metal catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of single enantiomers of complex molecules. nih.govresearchgate.net

Another elegant approach involves an enantioselective allylic substitution/homo-Mannich reaction sequence to construct the core structure with high enantiopurity. thieme-connect.com Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of indole alkaloids, often employing cascade reactions to build molecular complexity rapidly. oup.com

Catalytic Methodologies in Total Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex natural products. rsc.org Both transition metal catalysis and organocatalysis have been instrumental in advancing the synthesis of Aspidosperma alkaloids. rsc.orgoup.com

Transition metal-catalyzed reactions are powerful tools for forging carbon-carbon bonds with high precision and selectivity. In the context of Aspidosperma alkaloid synthesis, palladium catalysis has been particularly impactful. nih.govresearchgate.net The palladium-catalyzed enantioselective allylic substitution of a 3-substituted indole derivative represents a key innovation, enabling the construction of the quaternary carbon stereocenter with high enantioselectivity. nih.govresearchgate.net

Other notable applications of transition metal catalysis include Suzuki-Miyaura cross-coupling reactions to create vinyl indole precursors for subsequent cascade reactions. acs.org These cascades can rapidly assemble the polycyclic core of the alkaloids. acs.org Iridium-catalyzed asymmetric allylation has also been employed as a key step in the formal synthesis of related monoterpene indole alkaloids. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions in Aspidosperma Alkaloid Synthesis

| Reaction | Catalyst System | Key Transformation | Reference |

| Enantioselective Allylic Substitution | [Pd(allyl)Cl]₂ / (R,R)-L2 | Formation of a key stereocenter with high enantioselectivity. | nih.govresearchgate.net |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst | Synthesis of a 2-vinyl indole for a Diels-Alder cascade. | acs.org |

| Asymmetric Allylation | Ir-amine dual catalyst | Construction of pivotal stereogenic centers. | acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside transition metal catalysis and biocatalysis. oup.com Chiral phosphoric acids and thioureas have been successfully used to catalyze enantioselective Pictet-Spengler and N-acyliminium ion cyclization reactions, respectively, providing access to key structural motifs of indole alkaloids. rsc.orgoup.com Organocatalytic cascade reactions are particularly attractive as they can generate significant molecular complexity in a single step with high stereocontrol. oup.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for synthetic transformations. rsc.org While specific applications in the total synthesis of this compound are not documented, the potential of biocatalysis in the synthesis of related alkaloids is significant. rsc.org For instance, lipase-catalyzed kinetic resolutions have been used to prepare enantiomerically enriched building blocks for the synthesis of Aspidosperma alkaloids. rsc.org The discovery and engineering of enzymes capable of performing key cyclization or functionalization steps could open up new and efficient chemoenzymatic routes to this class of compounds. researchgate.net

Partial Synthesis and Chemoenzymatic Transformations

Partial synthesis, starting from a readily available natural product, can be an efficient strategy for accessing analogs or related natural products that are difficult to obtain from natural sources or total synthesis. For example, the abundant Aspidosperma alkaloid tabersonine (B1681870) has been used as a starting material for the semisynthesis of other members of the family through late-stage functionalization. nih.gov

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful approach that leverages the high selectivity of enzymes for challenging transformations within a synthetic sequence. beilstein-journals.org A notable example is the merged chemoenzymatic and radical synthesis of oxidized pyrone meroterpenoids, where a biocatalytic hydroxylation sets the stage for subsequent chemical transformations. beilstein-journals.org While a specific chemoenzymatic synthesis of this compound has not been reported, the biosynthesis of Aspidosperma alkaloids, which involves enzymatic cascade cyclizations, provides inspiration for future chemoenzymatic strategies. researchgate.net The development of such strategies could provide more sustainable and efficient routes to this compound and its analogs. cognit.ca

Development of Eco-Friendly Synthetic Procedures (Green Chemistry)

The pursuit of synthetic routes to complex natural products and their analogs is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijrpr.comingentaconnect.com While specific research on the green synthesis of this compound is not extensively documented, the development of eco-friendly procedures for structurally related quinoline (B57606) and decahydroquinoline (B1201275) alkaloids provides a clear framework for sustainable approaches. nih.govacs.org These methods focus on improving atom economy and reducing environmental impact through innovative strategies such as multicomponent reactions, the use of alternative energy sources, and biocatalysis. rsc.orgrsc.org

Multicomponent Reactions (MCRs) under Solvent-Free Conditions

One of the most effective strategies in green chemistry is the use of one-pot, multicomponent reactions (MCRs), which construct complex molecules from simple precursors in a single step, maximizing atom economy and minimizing purification steps. rsc.org Research has demonstrated the highly efficient synthesis of various quinoline derivatives through MCRs conducted under solvent-free conditions. frontiersin.orgnih.gov These reactions avoid the use of volatile and often toxic organic solvents, which are a major source of industrial waste. ijrpr.comeurekaselect.com

For instance, a series of novel quinoline derivatives were synthesized in excellent yields via a one-pot reaction involving resorcinol, various aromatic aldehydes, a β-ketoester, and an amine, all without a solvent. frontiersin.orgnih.gov This approach is not only environmentally benign but also offers advantages of low cost and short reaction times. frontiersin.org

| Reactants | Product | Yield (%) | Reference |

| Resorcinol, 4-chlorobenzaldehyde, ethyl acetoacetate, ammonium (B1175870) acetate | Ethyl 2-amino-4-(4-chlorophenyl)-7-hydroxy-1,4-dihydroquinoline-3-carboxylate | 97% | frontiersin.org |

| Resorcinol, 4-hydroxybenzaldehyde, malononitrile, phenylhydrazine | 10-Hydroxy-8-(4-hydroxyphenyl)-6-imino-6H-chromeno[3,4-c]quinolin-7(8H)-one | 97% | frontiersin.org |

| Resorcinol, 4-chlorobenzaldehyde, 3-oxobutanamide | N/A | 95% | frontiersin.org |

Table 1: Examples of High-Yielding, Solvent-Free Multicomponent Synthesis of Quinoline Analogs. frontiersin.org

Microwave-Assisted Synthesis

The use of alternative energy sources like microwave irradiation has become a cornerstone of green organic synthesis. researchgate.net Microwave-assisted synthesis often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reactions compared to conventional heating methods. nih.govrasayanjournal.co.in This technology has been successfully applied to the synthesis of quinoline-based hybrids. acs.org A catalyst-free, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation efficiently produced a library of complex nitrogen-containing heterocycles. acs.org

| Reactants | Reaction Time (min) | Yield (%) | Reference |

| 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, dimedone, 2-formyl-quinoline | 10 | 94% | acs.org |

| 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, N,N-dimethylbarbituric acid, 2-formyl-quinoline | 8 | 95% | acs.org |

| 5-Amino-1-phenyl-1H-pyrazole, dimedone, 2-formyl-quinoline | 15 | 88% | acs.org |

Table 2: Selected Examples of Efficient Microwave-Assisted Synthesis of Quinoline Hybrids. acs.org

Biocatalytic Approaches

Biocatalysis stands out as a powerful green chemistry tool, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions (ambient temperature and pressure in aqueous media). numberanalytics.comresearchgate.net For the synthesis of unsaturated N-heterocycles like this compound, the oxidative dehydroaromatization of saturated precursors is a key transformation. rsc.org

Recent studies have shown a novel biocatalytic route for the efficient oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines. rsc.orgnih.gov This process uses a monoamine oxidase from Pseudomonas putida (PpMAO) with molecular oxygen as the sole, inherently green oxidant, producing water as the only byproduct. rsc.org This method avoids the need for harsh chemical oxidants or transition-metal catalysts often required in classical synthetic methods. rsc.org The preparative-scale application of this method has been demonstrated, achieving high isolated yields. rsc.org

| Substrate (1,2,3,4-Tetrahydroquinoline) | Biocatalyst | Conversion Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinoline | PpMAO | >99% | rsc.org |

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | PpMAO | >99% | rsc.org |

| 6-Chloro-1,2,3,4-tetrahydroquinoline | PpMAO | 96% | rsc.org |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | PpMAO | 95% | rsc.org |

Table 3: Biocatalytic Oxidative Dehydroaromatization of Tetrahydroquinolines to Quinolines using Monoamine Oxidase. rsc.org

Biosynthetic Pathway Elucidation of 1 Dehydroperuvinine

Precursor Identification and Metabolic Labeling Studies

The foundational building blocks for 1-Dehydroperuvinine are derived from the MVA pathway, which produces the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). While specific metabolic labeling studies for this compound have not been reported, extensive research on the biosynthesis of other STLs, including the closely related parthenin, provides strong evidence for the initial precursors. nih.govmdpi.com

The general pathway for sesquiterpenoid biosynthesis begins with the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). dntb.gov.ua This is considered the universal precursor for all sesquiterpenoids. The biosynthesis of parthenin, which co-occurs with this compound in Parthenium hysterophorus, is known to proceed via the MVA pathway, with FPP as the key intermediate. nih.govresearchgate.net It is highly probable that the biosynthesis of this compound follows the same initial steps.

Studies on related species in the Asteraceae family have utilized labeled precursors to trace the biosynthetic route. For instance, the incorporation of labeled mevalonic acid has confirmed its role as a precursor in the formation of other sesquiterpene lactones. mdpi.com Although direct evidence for this compound is lacking, the conservation of this fundamental pathway across the plant kingdom strongly suggests that its biosynthesis initiates from the same set of precursors.

Enzymatic Transformations and Catalytic Mechanisms

The conversion of the linear FPP precursor into the complex cyclic structure of this compound involves a series of intricate enzymatic reactions. The key steps are believed to be catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs). royalsocietypublishing.org

Characterization of Key Biosynthetic Enzymes

While the specific enzymes for the biosynthesis of this compound have not been isolated and characterized, studies on related STLs in the Asteraceae family have identified several key enzyme families that are likely involved. icm.edu.pl

| Enzyme Class | Abbreviation | Function |

| Germacrene A synthase | GAS | Catalyzes the cyclization of FPP to form germacrene A. |

| Germacrene A oxidase | GAO | A cytochrome P450 enzyme that oxidizes germacrene A. |

| Costunolide synthase | COS | A cytochrome P450 enzyme that catalyzes the formation of the lactone ring to produce costunolide. |

| Parthenolide (B1678480) synthase | PTS | Catalyzes the final step in parthenolide biosynthesis. |

The biosynthesis of many STLs is initiated by Germacrene A synthase (GAS) , which cyclizes FPP to form the germacrene A scaffold. nih.gov This is followed by the action of Germacrene A oxidase (GAO) , a CYP enzyme, which hydroxylates germacrene A. icm.edu.pl Subsequent enzymatic steps, including the formation of a lactone ring by Costunolide synthase (COS) , another CYP, lead to the formation of costunolide, a key intermediate in the biosynthesis of many guaianolides and pseudoguaianolides. icm.edu.pl

The formation of the pseudoguaianolide (B12085752) skeleton from a guaianolide precursor is thought to involve a skeletal rearrangement. royalsocietypublishing.org However, the specific enzymes catalyzing this transformation and the subsequent modifications to produce this compound remain to be identified.

Mechanistic Probing of Enzyme-Catalyzed Reactions

The catalytic mechanisms of the initial enzymes in the STL pathway are relatively well understood. GAS, a type of terpene cyclase, facilitates a complex carbocation-driven cyclization of FPP. The subsequent oxidations catalyzed by GAO and COS are typical of cytochrome P450 enzymes, involving the activation of molecular oxygen and its insertion into the substrate.

The proposed mechanism for the formation of pseudoguaianolides from guaianolides involves a Wagner-Meerwein rearrangement, a type of carbocation-mediated 1,2-shift. This would reposition the methyl group from C-4 to C-5, a characteristic feature of the pseudoguaianolide skeleton. royalsocietypublishing.org The specific enzymatic machinery that orchestrates this rearrangement in vivo is an area of active research.

Genetic Investigations of Biosynthetic Gene Clusters

In many plants, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). This co-localization is thought to facilitate the co-regulation and inheritance of the pathway. While a specific BGC for this compound has not been identified, research on other STLs suggests that such clusters are likely involved. icm.edu.pl

Heterologous Expression Systems for Pathway Reconstruction

A powerful tool for characterizing the function of biosynthetic genes is heterologous expression, where the genes of interest are expressed in a host organism that does not naturally produce the compound. This technique has been successfully used to reconstitute parts of the parthenolide biosynthetic pathway in Nicotiana benthamiana. icm.edu.plresearchgate.net By expressing candidate genes from Parthenium or related species in hosts like yeast (Saccharomyces cerevisiae) or tobacco, the function of individual enzymes can be confirmed, and parts of the biosynthetic pathway can be reconstructed. researchgate.net

Gene Knockout and Overexpression Studies

Gene knockout and overexpression studies are valuable for elucidating the role of specific genes in a biosynthetic pathway. By inactivating a gene (knockout), researchers can observe the effect on the production of the final compound, thereby confirming the gene's function. Conversely, increasing the expression of a gene (overexpression) can lead to higher yields of the compound. While such studies have not been specifically reported for this compound, they have been instrumental in understanding the regulation of parthenolide biosynthesis in Tanacetum parthenium. nih.gov These approaches could be applied to Parthenium hysterophorus to identify the genes responsible for the later, specific steps in this compound formation.

Chemical Modification and Derivative Synthesis Research

Design and Synthesis of 1-Dehydroperuvinine Derivatives

The design and synthesis of derivatives based on the Stemona alkaloid framework involve creating a core scaffold that can be subsequently modified. This approach allows for the systematic exploration of chemical space around the natural product's central structure.

Structural Modification Strategies (e.g., Esterification, Alkylation, Cycloadditions)

The generation of Stemona alkaloid derivatives relies on robust chemical strategies to build and alter the core polycyclic system.

Cycloaddition Reactions : These are powerful reactions for forming the complex ring systems of these alkaloids. A key strategy employed is the tandem Diels-Alder/azido-Schmidt reaction . nih.govnih.gov This sequence rapidly constructs the multicyclic core from simpler precursors. acs.org For instance, the reaction between a siloxy diene and an azide-containing dienophile can generate the characteristic 7,6,5-fused ring system of alkaloids like stenine (B102979) and neostenine. nih.govnih.gov The stereochemical outcome of this reaction can be controlled by the choice of substrates and reaction conditions, allowing for the creation of different isomers from the same starting materials. nih.gov Another approach utilizes a 1,3-dipolar cycloaddition of cyclic nitrones to olefins to construct the 1-azabicyclo[5.3.0]decane core, which is central to many Stemona alkaloids. nih.gov

Alkylation and Functional Group Interconversion : Once the core scaffold is assembled, further modifications are introduced. Reductive amination is a common method used to introduce basic nitrogen atoms, which can be crucial for biological activity. nih.gov This involves reacting a ketone on the scaffold with an amine, followed by reduction, to form new amine derivatives. nih.gov While direct alkylation of the alkaloid core is challenging, the synthesis of derivatives often involves the alkylation of precursor molecules. For example, the enolate of a lactone intermediate in the synthesis of stenine was successfully mono-methylated using methyl iodide (MeI). nih.gov General methods for the α-alkylation of esters and lactones using alcohols as alkylating agents have also been developed, which could be applied to synthetic intermediates. nih.gov

Esterification : Esterification is a fundamental reaction for modifying carboxylic acid or alcohol functionalities. organic-chemistry.orgsioc-journal.cn In the context of Stemona alkaloid synthesis, while direct esterification on the final natural product is not commonly reported, the manipulation of ester groups in synthetic intermediates is a standard practice. Modern methods allow for esterification under mild conditions, which is crucial when dealing with complex and sensitive molecules. organic-chemistry.orgtcichemicals.com

Scaffold Derivatization and Analog Library Generation

A primary goal of modern synthetic research on natural products is the generation of analog libraries for high-throughput screening. ku.edu This is achieved through scaffold-focused synthesis, where a common core structure is created and then subjected to various diversification reactions. nih.govnih.gov

This "diversity-oriented synthesis" (DOS) approach has been successfully applied to the Stemona alkaloid family. nih.govrsc.org Researchers have synthesized a series of simplified, unnatural tricyclic ketoamide scaffolds inspired by the natural products. nih.govacs.orgnih.gov These scaffolds, containing strategically placed functional groups like ketones, are then elaborated into multiple sets of functionalized analogs. nih.govnih.gov This strategy allows for core changes that would be difficult or impossible to achieve by modifying the natural product directly. nih.gov For example, one program generated 686 new compounds, including 55 distinct scaffolds, based on alkaloid structures including those from the Stemonaceae family. ku.edu

| Core Scaffold Synthesis Method | Diversification Reaction | Resulting Functional Group/Moiety | Reference |

|---|---|---|---|

| Tandem Diels-Alder/Azido-Schmidt Reaction | Reductive Amination | Tertiary Amines | nih.gov |

| Tandem Diels-Alder/Azido-Schmidt Reaction | Carbamate Formation | Carbamates | nih.gov |

| Tandem Diels-Alder/Azido-Schmidt Reaction | Fischer Indole (B1671886) Synthesis | Appended Indole Heterocycles | nih.gov |

| Tandem Diels-Alder/Azido-Schmidt Reaction | Friedländer Annulation | Appended Quinoline (B57606) Heterocycles | nih.gov |

| 1,3-Dipolar Cycloaddition | Azepine Closure | 1-azabicyclo[5.3.0]decane core | nih.gov |

Novel Reaction Methodologies for Derivative Preparation

To improve efficiency and access novel structures, researchers have incorporated modern synthetic techniques into the preparation of Stemona alkaloid derivatives.

Photochemical and Radical-Based Derivatization

Photochemical and radical-based reactions offer unique pathways for bond formation under mild conditions.

Photochemical Synthesis : Photoredox catalysis has been used for the total synthesis of stemoamide alkaloids, a subgroup of the Stemona family. nih.gov This approach leverages the reactivity of radicals generated by a photocatalyst to construct densely functionalized rings. For example, a polar radical crossover cycloaddition was used to forge a tetrahydrofuran (B95107) ring, which served as a handle for a subsequent reaction to build a unique oxaspirocyclic butenolide. nih.gov

Radical-Based Reactions : The generation of nitrogen-centered radicals has been applied to the synthesis of tricyclic frameworks found in Stemona alkaloids. acs.org Radical-based methods are also valuable for C-H functionalization, allowing for the direct modification of the alkaloid skeleton. mdpi.com While not yet widely reported for Stemona alkaloids specifically, silyl-radical-mediated C-H alkylation of heterocycles and other radical additions represent powerful tools for late-stage diversification. mdpi.comorganic-chemistry.org

Microwave and Ultrasonic Assisted Synthesis

Microwave (MW) and ultrasonic irradiation are energy sources used to accelerate chemical reactions, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis : MW-assisted synthesis is a well-established technique for the rapid preparation of heterocyclic compounds. openmedicinalchemistryjournal.comscholarsresearchlibrary.comasianpubs.org For example, the Hantzsch condensation to form 1,4-dihydropyridine (B1200194) nucleoside analogues has been successfully carried out under solvent-free microwave irradiation, significantly improving yields compared to conventional heating. nih.govrsc.org While specific applications in the derivatization of final Stemona alkaloid products are not extensively documented, this technology is frequently used for the synthesis of precursors and related heterocyclic systems. openmedicinalchemistryjournal.commdpi.com

Ultrasonic-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, has been used for the synthesis of various heterocyclic derivatives, such as isoindolin-1-ones. mlsu.ac.in In the context of natural products, ultrasound-assisted extraction (UAE) has proven to be an efficient method for isolating alkaloids from Stemona japonica and other plants. researchgate.netjournalejmp.com Although its use in the synthetic derivatization of these specific alkaloids is less common, sonochemistry is a recognized green chemistry tool for enhancing reaction rates.

Combinatorial Chemistry Approaches for Diversification

The principles of combinatorial chemistry, which involve the simultaneous synthesis of large numbers of compounds in libraries, are central to modern drug discovery. preprints.org This philosophy is evident in the research on Stemona alkaloid analogs, where the focus is on creating large, diverse sets of molecules for biological evaluation. ku.edursc.org

The strategy of building a common scaffold and then applying a variety of diversification reactions is a form of parallel synthesis, a key technique in combinatorial chemistry. nih.govacs.orgnih.gov By preparing several simplified core skeletons and reacting them with a range of building blocks (e.g., different amines for reductive amination or various hydrazines for Fischer indole synthesis), researchers can rapidly generate a library of related but distinct compounds. ku.edunih.gov This approach was used to create a library of Stemona alkaloid analogues that were subsequently screened, leading to the discovery of potent ligands for sigma receptors. pnas.org This demonstrates the power of combinatorial and diversity-oriented strategies in unlocking the therapeutic potential of complex natural product scaffolds.

Structure Activity Relationship Sar Investigations of 1 Dehydroperuvinine and Its Derivatives

Correlating Structural Motifs with Biological Activity Modulations

Identification of Pharmacophores and Key Structural Features

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.org For 1-dehydroperuvinine and its derivatives, the identification of these key features is paramount for understanding their mechanism of action. While specific pharmacophore models for this compound are not extensively detailed in the provided search results, the general principles of pharmacophore modeling involve identifying common structural motifs among active compounds. wikipedia.orgnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. wikipedia.org The spatial arrangement of these groups is crucial for optimal interaction with the biological target. wikipedia.org The process involves superimposing active molecules to identify common chemical features that are likely responsible for their biological activity. nih.gov

Impact of Functional Group Variations on Activity Profiles

The modification of functional groups on the this compound scaffold can dramatically alter its biological activity. creative-proteomics.com Functional groups are specific groups of atoms within a molecule that are responsible for the characteristic chemical reactions of that molecule. libretexts.orgmsu.edu Altering these groups can affect properties such as binding affinity, solubility, and metabolic stability. For instance, the introduction of different substituents on an aromatic ring or modifications to a side chain can lead to significant changes in potency. researchgate.net The analysis of SAR allows for the identification of which functional groups contribute positively or negatively to the desired biological effect. creative-proteomics.com

A hypothetical SAR study on this compound derivatives could involve the modifications shown in the table below, with the resulting impact on a specific biological activity (e.g., inhibitory concentration IC₅₀).

| Compound | R1 Group | R2 Group | Biological Activity (IC₅₀, µM) |

| This compound | -H | -CH₃ | 10.5 |

| Derivative A | -Cl | -CH₃ | 5.2 |

| Derivative B | -OCH₃ | -CH₃ | 15.8 |

| Derivative C | -H | -CH₂CH₃ | 8.7 |

| Derivative D | -Cl | -CH₂CH₃ | 3.1 |

This table is a hypothetical representation to illustrate the concept of SAR based on functional group variation.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in biological activity. uou.ac.inwikipedia.org Since biological targets such as enzymes and receptors are chiral, they can differentiate between stereoisomers of a drug molecule. sketchy.com Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological activities and potencies. sketchy.comscribd.com One enantiomer may be highly active, while the other may be less active or even inactive. uou.ac.in Therefore, understanding the stereochemical requirements of the target is crucial for designing potent and selective drugs based on the this compound scaffold. The absolute configuration of chiral centers within the molecule can significantly influence how it fits into a binding site. sathyabama.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. neovarsity.org

Development of QSAR Models for Predictive Biological Potency

The development of a QSAR model involves a series of steps. researchgate.net First, a dataset of compounds with known biological activities is compiled. qsartoolbox.org Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. chemmethod.com These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. neovarsity.orgchemmethod.com The goal is to create a model that can accurately predict the potency of new derivatives of this compound. wikipedia.org

A generic form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

Example of a Hypothetical QSAR Model for this compound Derivatives:

| Descriptor | Coefficient |

| LogP (Hydrophobicity) | 0.45 |

| Molecular Weight | -0.02 |

| Dipole Moment | 1.2 |

| Model Statistics | |

| R² (Goodness of fit) | 0.85 |

| Q² (Predictive ability) | 0.72 |

This table represents a simplified, hypothetical QSAR model. R² indicates how well the model fits the training data, and Q² indicates its predictive power. nih.gov

Statistical Validation and Applicability Domain Assessment of QSAR Models

A crucial aspect of QSAR modeling is rigorous statistical validation to ensure the model is robust and predictive. semanticscholar.org Internal validation techniques, such as cross-validation (e.g., leave-one-out), assess the model's internal consistency and predictive ability. nih.gov External validation, where the model is used to predict the activity of an independent set of compounds (test set) not used in model development, is considered the most stringent test of a model's predictive power. wikipedia.org

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.com It is essential to define the AD to ensure that predictions are only made for compounds that are similar to those used to build the model. mdpi.comfrontiersin.org Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. mdpi.com Various methods exist to define the AD, often based on the range of descriptors of the training set compounds. mdpi.comfrontiersin.org

Mechanistic Research into Biological Activity of 1 Dehydroperuvinine

Investigation of Molecular Targets and Binding Interactions

Enzyme Inhibition/Activation Studies

No data available.

Receptor Ligand Binding Assays

No data available.

Cellular Pathway Modulation Studies

Gene Expression and Protein Regulation Analyses

No data available.

Signal Transduction Pathway Interrogation

No data available.

Biological Activity in In Vitro Research Models (Non-Clinical)

No data available.

Cell-Based Assays for Specific Biological Processes (e.g., anti-inflammatory, antimicrobial)

As of now, there is a notable absence of published scientific studies detailing the evaluation of 1-Dehydroperuvinine in specific cell-based assays for anti-inflammatory or antimicrobial activities. Such assays are crucial for determining a compound's potential therapeutic effects at a cellular level. Typically, these would involve exposing specific cell lines (e.g., macrophages for inflammation studies or various bacterial and fungal strains for antimicrobial testing) to the compound and measuring its impact on cellular processes.

While a doctoral dissertation has predicted an "antiallergic" activity for this compound based on computational structural similarity clustering, this remains a theoretical proposition until validated by experimental data. nii.ac.jp The parent compound, peruvinine, has been categorized as an inhibitor, suggesting that this compound may also exhibit inhibitory actions on biological targets, a hypothesis that awaits experimental confirmation. cymitquimica.com

Future research in this area would necessitate a series of targeted in vitro experiments. For instance, to investigate potential anti-inflammatory effects, researchers might use assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX). Similarly, antimicrobial activity would be assessed using assays that determine the minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

Phenotypic Screening in Defined Biological Systems

This compound was first isolated from plants of the Parthenium genus and identified as a pseudoguaianolide (B12085752), a class of sesquiterpene lactones. researchgate.netresearchgate.net While other compounds in this class have been investigated for various biological activities, specific phenotypic screening data for this compound is not available.

The compound is listed in chemical databases such as PubChem, which confirms its molecular formula as C15H18O4 and its presence in the LOTUS database of natural products. nih.gov It is also commercially available as a bioactive compound, which may facilitate future research into its biological effects. cymitquimica.combiocat.com

Given the computational prediction of antiallergic properties, a potential avenue for future phenotypic screening could involve cell-based models of allergic reactions, such as mast cell degranulation assays. However, without such studies, any discussion of its effects in defined biological systems remains speculative.

Advanced Analytical Methodologies for 1 Dehydroperuvinine Research

Spectroscopic Techniques for Structural Characterization and Quantification

Spectroscopic methods are paramount for elucidating the intricate molecular structure of 1-Dehydroperuvinine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural determination of organic molecules like this compound. mdpi.com It provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : This technique identifies the chemical environment of each hydrogen atom (proton) in the molecule. For this compound, a ¹H NMR spectrum would be expected to reveal distinct signals for protons in different environments, such as those on the alkaloid's core ring system, any substituent groups, and those adjacent to heteroatoms like nitrogen or oxygen. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. researchgate.net Spin-spin coupling patterns (e.g., doublets, triplets) would further reveal the connectivity between neighboring protons.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. The chemical shifts in the ¹³C NMR spectrum of this compound would help identify the types of carbon atoms present, such as aliphatic (sp³), olefinic (sp²), or those bonded to heteroatoms.

2D NMR Techniques : Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete molecular structure. COSY identifies proton-proton couplings, while HSQC correlates protons to the carbons they are directly attached to. HMBC reveals longer-range correlations between protons and carbons, allowing for the unambiguous connection of molecular fragments.

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for this compound

| Data Type | Expected Information | Application to this compound Structure |

|---|---|---|

| ¹H Chemical Shift (δ) | Electronic environment of protons. | Distinguishes between aliphatic, vinylic, and heteroatom-adjacent protons. |

| ¹H Integration | Relative number of protons for a given signal. | Determines the number of equivalent protons at each position. |

| ¹H Coupling Constant (J) | Connectivity of adjacent, non-equivalent protons. | Elucidates the relative positions of protons within the molecular scaffold. |

| ¹³C Chemical Shift (δ) | Type and electronic environment of carbon atoms. | Identifies sp³, sp², and sp carbons, and carbons bonded to nitrogen or oxygen. |

| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity. | Assembles the complete bonding framework of the molecule. |

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the compound's molecular formula.

Tandem MS (MS/MS) experiments involve the isolation of the molecular ion (or a protonated/deprotonated version) and its subsequent fragmentation. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. youtube.com Analysis of these fragments can reveal the structure of different parts of the molecule and how they are connected. researchgate.netnih.gov For an alkaloid like this compound, characteristic fragmentation pathways would likely involve cleavages of the ring system and losses of small neutral molecules. youtube.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Data | Structural Insight Provided |

|---|---|---|

| HRMS | High-accuracy m/z value for the molecular ion. | Determination of the exact elemental composition and molecular formula. |

| MS/MS Fragmentation | A series of product ion m/z values. | Reveals structural motifs, functional groups, and connectivity of the molecular backbone. |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. vscht.cz The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. uobabylon.edu.iq The IR spectrum of this compound would be expected to show characteristic absorption bands for functional groups such as C-H (alkane/alkene), C=C (alkene), and C-N and C-O bonds within the alkaloid structure. masterorganicchemistry.comlibretexts.org The absence or presence of certain peaks, for instance, in the carbonyl (C=O) or hydroxyl (O-H) regions, would provide critical information about its structure. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about conjugated systems (alternating single and double bonds) within a molecule. utoronto.ca The wavelength of maximum absorbance (λmax) is indicative of the extent of the chromophore. For this compound, the presence of double bonds or aromatic systems would result in characteristic UV absorption peaks. sielc.com The position and intensity of these peaks can offer clues about the nature and extent of electronic conjugation in the molecule.

Table 3: Expected Spectroscopic Data from IR and UV-Vis for this compound

| Technique | Expected Observation | Structural Feature Indicated |

|---|---|---|

| IR Spectroscopy | Absorption bands at specific wavenumbers (cm⁻¹). | Presence of functional groups (e.g., C=C, C-N, C-O). |

| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax). | Identification of chromophores and conjugated π-electron systems. |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification. uva.es

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like many alkaloids. nih.gov A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net

Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities. Detection is commonly performed using a UV detector set at the λmax of the compound, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. dntb.gov.ua For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations.

Table 4: Typical Parameters for HPLC Method Development for this compound

| Parameter | Typical Options | Goal |

|---|---|---|

| Stationary Phase (Column) | C18, C8, Phenyl-Hexyl | Achieve optimal retention and selectivity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with acid modifier. | Elute the compound with good peak shape and resolution. |

| Detection | UV-Vis (DAD) or Mass Spectrometry (MS) | Ensure sensitive and specific detection and quantification. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimize analysis time and separation efficiency. |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.gov For many alkaloids, which can have low volatility, derivatization may be necessary to increase their volatility and thermal stability before GC analysis. GC is often coupled with a mass spectrometer (GC-MS), which allows for the separation and identification of components in a mixture. researchgate.net A GC-MS method could be valuable for identifying this compound if it is sufficiently volatile or can be derivatized, providing both retention time and mass spectral data for confirmation. researchgate.net

Capillary Electrophoresis (CE) and Hyphenated Techniques

Capillary electrophoresis (CE) has emerged as a robust analytical tool for the analysis of a wide array of alkaloids, including those with structures analogous to this compound, such as Vinca alkaloids. nih.govnih.gov This technique's high separation efficiency, short analysis time, and minimal consumption of samples and reagents make it a valuable method in phytochemical analysis. nih.gov

The principle of CE is based on the differential migration of charged molecules within a narrow fused-silica capillary under the influence of a high-voltage electric field. For alkaloids like this compound, which are typically basic and thus positively charged in acidic buffers, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. dlsu.edu.ph

To enhance the sensitivity and specificity of CE, it is often coupled with other detection methods, creating powerful "hyphenated techniques." A prime example is the coupling of capillary electrophoresis with mass spectrometry (CE-MS). This combination leverages the high separation power of CE with the definitive identification capabilities of MS, allowing for the simultaneous separation and structural elucidation of analytes. nih.govresearchgate.net In the context of this compound research, a CE-MS method would enable not only its quantification but also its unambiguous identification, even in complex matrices.

A study on the simultaneous determination of the indole (B1671886) alkaloids vinblastine, vindoline, and catharanthine (B190766) in Catharanthus roseus successfully utilized a CE-MS approach. nih.govresearchgate.net Baseline separation of these structurally related alkaloids was achieved in under 20 minutes, demonstrating the efficiency of the technique. nih.gov Such a methodology could be adapted for the analysis of this compound, providing a rapid and reliable analytical workflow.

Method Validation and Robustness in Analytical Research

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. amazonaws.com This process involves a series of experiments designed to verify the performance characteristics of the method, including its specificity, accuracy, precision, detection limit, and quantitation limit. dlsu.edu.phamazonaws.com

Specificity, Accuracy, and Precision Validation

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. amazonaws.com In the context of this compound research, this would involve demonstrating that the method can distinguish this compound from other co-occurring alkaloids or matrix components. For CE methods, specificity is often demonstrated by comparing the migration times of the analyte in a standard solution and in a sample matrix, and by assessing peak purity using a diode-array detector (DAD) or mass spectrometer. mdpi.com

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. amazonaws.com For a validated CE-MS method for the analysis of Vinca alkaloids, the mean recovery of the analytes was reported to be between 95.04% and 97.04%, indicating a high degree of accuracy. nih.govresearchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). amazonaws.com In the aforementioned study on Vinca alkaloids, the precision was reported to be not more than 4.54% RSD, which is well within acceptable limits for bioanalytical methods. nih.gov

The following table provides an example of accuracy and precision data from a validated CE-MS method for the analysis of indole alkaloids, which can be considered representative for a method that could be developed for this compound.

| Analyte | Mean Recovery (%) | Precision (RSD, %) |

| Vindoline | 95.04 - 97.04 | ≤ 4.54 |

| Catharanthine | 95.04 - 97.04 | ≤ 4.54 |

| Vinblastine | 95.04 - 97.04 | ≤ 4.54 |

Detection and Quantitation Limit Determination for Research Applications

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir

These parameters are critical in analytical research, as they define the sensitivity of the method. For CE methods, the LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir

In the validated CE-MS method for the analysis of Vinca alkaloids, the detection limits were reported as follows:

| Analyte | Limit of Detection (LOD) (µg/mL) |

| Vindoline | 0.1 |

| Catharanthine | 0.1 |

| Vinblastine | 0.8 |

These values indicate that a CE-MS method can be highly sensitive for the determination of indole alkaloids, a feature that would be advantageous in the analysis of this compound, especially if it is present in low concentrations in biological or botanical samples.

Computational and Theoretical Chemistry Studies on 1 Dehydroperuvinine

Cheminformatics and Machine Learning ApplicationsNo cheminformatics or machine learning applications specifically involving 1-Dehydroperuvinine have been reported.

A table of mentioned compounds cannot be generated as no specific interacting compounds or subjects of comparison were found in relation to this compound within the requested computational context.

In Silico Screening and Virtual Library Design

There are no available studies that have conducted in silico screening or virtual library design specifically for this compound or its analogs. Such research would typically involve the use of computational models to screen large databases of virtual compounds to identify molecules with a high probability of interacting with a specific biological target. The design of virtual libraries based on the this compound scaffold has also not been reported.

Predictive Property Modeling and Data Mining

Future Research Directions and Collaborative Opportunities

Emerging Methodologies in Natural Product Discovery and Synthesis

The discovery and synthesis of natural products are continually evolving fields. Modern approaches that could be applied to 1-dehydroperuvinine research include genomics-driven discovery and innovative synthetic strategies. Advances in genome sequencing and bioinformatics now allow for the identification of biosynthetic gene clusters in organisms, which can predict the production of novel natural products before they are isolated. msu.edu This "bottom-up" approach could be instrumental in finding new sources of this compound or related compounds.

In the realm of chemical synthesis, biomimetic approaches, which mimic the natural biosynthetic pathways, offer a powerful strategy for the efficient construction of complex molecules. researchgate.net For instance, emulating the enzymatic cyclizations that form the characteristic 5/7 bicyclic core of pseudoguaianolides could lead to more efficient and stereoselective total syntheses of this compound. researchgate.net Furthermore, the development of novel synthetic reactions and strategies is crucial for generating sufficient quantities of the natural product for extensive biological testing and for creating structural analogs with potentially improved pharmaceutical properties. nih.gov

Modern chromatographic and spectroscopic techniques are also vital for the rapid isolation and characterization of new compounds from complex natural extracts. The application of advanced analytical methods will be essential in any future work to isolate and identify novel pseudoguaianolides from sources like Parthenium tomentosum. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Avenues (Pre-Clinical Focus)

Pseudoguaianolides, the class of compounds to which this compound belongs, are known to possess a range of biological activities, including anti-inflammatory and anticancer properties. libretexts.orgvulcanchem.com Future preclinical research on this compound could focus on elucidating its specific molecular targets and mechanisms of action. Many sesquiterpene lactones exert their effects by interacting with biological macromolecules through their reactive functional groups, such as the α-methylene-γ-lactone moiety. rsc.org

A key area of future investigation would be to explore the potential of this compound in oncology. Related compounds have been shown to modulate critical signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt/mTOR pathways. libretexts.orghmdb.ca Preclinical studies could involve screening this compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. rsc.org Subsequent in vivo studies in animal models would be necessary to evaluate its efficacy and to understand its pharmacokinetic profile. uobasrah.edu.iqmiamioh.edu

Furthermore, the immunomodulatory potential of pseudoguaianolides is an emerging area of interest. Some sesquiterpene lactones have been found to modulate immune checkpoints like PD-1/PD-L1, suggesting a potential role in cancer immunotherapy. libretexts.org Investigating whether this compound has similar effects could open up new therapeutic possibilities.

Interdisciplinary Collaborations in Chemical Biology and Material Science

The multifaceted nature of natural product research necessitates a collaborative and interdisciplinary approach. mdpi.com The study of this compound would benefit significantly from partnerships between chemists, biologists, pharmacologists, and material scientists.

Chemical biologists can play a crucial role in identifying the cellular targets of this compound using techniques like chemical proteomics and phenotypic screening. This would provide a deeper understanding of its mechanism of action and could help in the design of more selective and potent analogs.

Collaborations with material scientists could lead to the development of novel drug delivery systems. The challenges of poor water solubility and bioavailability often associated with natural products could potentially be overcome by encapsulating this compound in nanoparticles or other advanced materials, thereby enhancing its therapeutic potential. hmdb.ca The integration of natural products into materials science can also lead to the creation of bioactive scaffolds for tissue engineering or functionalized surfaces with antimicrobial properties.

Challenges and Prospects in this compound Research

Despite the potential of this compound, several challenges need to be addressed in future research. A primary hurdle is often the limited availability of the compound from its natural source. nih.gov The isolation of this compound from Parthenium tomentosum also yields a mixture of other related compounds, which can complicate purification efforts.

The inherent reactivity of the α-methylene-γ-lactone group, while often crucial for biological activity, can also lead to non-specific binding and potential toxicity. libretexts.org Structure-activity relationship (SAR) studies will be essential to understand the contribution of different functional groups to the desired biological activity and to guide the design of derivatives with improved selectivity and safety profiles.

Looking forward, the prospect of overcoming these challenges is promising with the advent of modern technologies. Advances in synthetic chemistry may provide a reliable and scalable source of this compound and its analogs. researchgate.net Furthermore, a deeper understanding of its biological targets and mechanisms, facilitated by interdisciplinary collaborations, will be key to unlocking the full therapeutic potential of this natural product. nih.gov The continued exploration of pseudoguaianolides like this compound holds promise for the discovery of new lead compounds in drug development. hmdb.ca

Q & A

How is 1-Dehydroperuvinine isolated from natural sources, and what analytical techniques are prioritized for structural confirmation?

Basic Research Focus

Isolation typically involves solvent extraction followed by chromatographic separation (e.g., column chromatography, HPLC). Critical analytical techniques include high-resolution mass spectrometry (HRMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments like COSY and HMBC) to resolve stereochemistry and functional groups. Purity validation requires HPLC-UV or LC-MS with ≥95% purity thresholds .

What strategies are employed to optimize the synthetic yield of this compound in heterologous expression systems?

Advanced Research Focus

Yield optimization involves codon optimization of biosynthetic genes, metabolic engineering of precursor pathways (e.g., terpenoid backbone biosynthesis), and fermentation condition tuning (pH, temperature, induction timing). Analytical methods like qRT-PCR and proteomics monitor gene expression and enzyme activity, while LC-MS quantifies intermediate accumulation .

What in vitro assays are commonly used to assess the bioactivity of this compound against cancer cell lines?

Basic Research Focus

Standard assays include MTT/XTT for cytotoxicity, apoptosis detection via flow cytometry (Annexin V/PI staining), and mitochondrial membrane potential assays (JC-1 dye). Dose-response curves (IC₅₀ calculations) and selectivity indices (compared to non-cancerous cells) are critical for validating therapeutic potential .

How do researchers address discrepancies in reported cytotoxicity profiles of this compound across different cell lines?

Advanced Research Focus

Contradictions are analyzed via meta-analyses of experimental variables:

- Cell line genetic backgrounds (e.g., p53 status).

- Culture conditions (serum concentration, hypoxia).

- Compound solubility (use of DMSO vs. cyclodextrin carriers).

Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., clonogenic survival) reduce variability .

What chromatographic methods are optimal for purifying this compound from complex plant matrices?

Basic Research Focus

Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar impurities. Preparative TLC or flash chromatography pre-purifies crude extracts. Purity is validated via HPLC-DAD at multiple wavelengths (210–400 nm) .

What computational modeling approaches predict the molecular targets of this compound?

Advanced Research Focus

Molecular docking (AutoDock Vina, Schrödinger) screens against target libraries (e.g., kinases, GPCRs). Pharmacophore modeling identifies essential interactions (hydrogen bonds, hydrophobic pockets). Machine learning models (e.g., Random Forest) trained on bioactivity data prioritize high-probability targets .

How is stereochemical integrity maintained during semi-synthetic modifications of this compound?

Advanced Research Focus

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) preserve stereocenters. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric excess. Computational tools (Gaussian for DFT calculations) predict steric effects .

What metabolomic approaches track the in vivo biotransformation pathways of this compound?

Advanced Research Focus

LC-HRMS/MS with isotopic labeling (¹³C/²H) identifies phase I/II metabolites. Stable isotope-resolved metabolomics (SIRM) maps metabolic flux in animal models. Multivariate analysis (PCA, OPLS-DA) distinguishes metabolite clusters in tissues .

What spectroscopic signatures distinguish this compound from structural analogs?

Basic Research Focus

Key NMR signals:

- Olefinic protons (δ 5.2–6.0 ppm, coupling constants for cis/trans geometry).

- Methyl groups adjacent to carbonyls (δ 1.8–2.2 ppm).

IR spectroscopy identifies conjugated carbonyl stretches (~1680 cm⁻¹). HRMS fragments (e.g., loss of H₂O or CO) confirm molecular architecture .

How do researchers validate target engagement in whole-organism models using this compound?

Advanced Research Focus

Chemical proteomics (activity-based protein profiling) identifies bound targets in zebrafish or C. elegans. CRISPR-Cas9 knockouts of putative targets test phenotype rescue. In situ hybridization or immunofluorescence confirms downstream pathway modulation (e.g., apoptosis markers) .

Methodological Notes

- Reproducibility : Detailed experimental protocols (solvent ratios, incubation times) must be included in supplementary materials to enable replication .

- Data Validation : Triplicate biological replicates and statistical rigor (e.g., ANOVA with post-hoc Tukey tests) are mandatory for cytotoxicity and metabolomic studies .

- Ethical Compliance : In vivo studies require IACUC approval (specify animal strain, sample size justification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.